5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid
Description
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid is a chemical compound that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a dimethylaminocarbonyl group attached to a phenyl ring, which is further connected to a hydroxynicotinic acid moiety. The combination of these functional groups imparts distinct chemical properties to the compound, making it valuable in various fields of study.
Properties
IUPAC Name |
5-[3-(dimethylcarbamoyl)phenyl]-6-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-17(2)14(19)10-5-3-4-9(6-10)12-7-11(15(20)21)8-16-13(12)18/h3-8H,1-2H3,(H,16,18)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIAIYOHVLRGHKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=CNC2=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70688051 | |
| Record name | 5-[3-(Dimethylcarbamoyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261956-39-1 | |
| Record name | 5-[3-(Dimethylcarbamoyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dimethylaminocarbonyl Group: The initial step involves the introduction of the dimethylaminocarbonyl group to the phenyl ring. This can be achieved through the reaction of dimethylamine with a suitable precursor, such as a phenyl halide, under basic conditions.
Coupling with Nicotinic Acid: The next step involves the coupling of the dimethylaminocarbonyl-substituted phenyl ring with nicotinic acid. This can be accomplished using a coupling reagent, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalyst.
Hydroxylation: The final step involves the introduction of the hydroxyl group to the nicotinic acid moiety. This can be achieved through a hydroxylation reaction using a suitable oxidizing agent, such as hydrogen peroxide, under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under suitable conditions.
Reduction: The carbonyl group can be reduced to form an alcohol or amine.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid: Similar structure but lacks the hydroxyl group on the nicotinic acid moiety.
3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-methoxybenzoic acid: Similar structure but contains a methoxy group instead of a hydroxyl group.
Uniqueness
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid is unique due to the presence of both the dimethylaminocarbonyl group and the hydroxyl group on the nicotinic acid moiety. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it valuable for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
